4-(3-Aminopropyl)piperazin-2-one dihydrochloride
Description
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Properties
IUPAC Name |
4-(3-aminopropyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSXTWLJQJPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Aminopropyl)piperazin-2-one dihydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine core, which is known for its versatile pharmacological properties, including interactions with various biological targets.
- Molecular Formula : C7H15Cl2N3O
- Molecular Weight : 210.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Piperazine derivatives are often studied for their ability to modulate the activity of serotonin, dopamine, and adrenergic receptors, which can lead to various therapeutic effects.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Antimalarial Activity
A related study highlighted the antimalarial potential of piperazine derivatives against chloroquine-resistant strains of Plasmodium falciparum. The most potent compounds in this series displayed activity three-fold better than chloroquine, indicating a promising avenue for developing new antimalarial therapies based on the piperazine scaffold .
Cancer Research
The compound's structural properties suggest potential applications in cancer therapy. Piperazine derivatives have been shown to induce apoptosis in cancer cells and inhibit microtubule dynamics, which are critical for cell division. For example, one study identified a piperazine-based compound that increased the sensitivity of colon cancer cells to apoptosis-inducing agents .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The piperazine moiety is a significant structural element in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties. The compound 4-(3-Aminopropyl)piperazin-2-one dihydrochloride is particularly noted for its therapeutic potential in several areas:
- Antidepressants : Piperazine derivatives have been explored for their antidepressant properties. The incorporation of the piperazine ring can improve binding affinity to serotonin receptors, thus influencing mood regulation .
- Antiparasitic Agents : Compounds with piperazine structures have been used as antiparasitic agents, demonstrating efficacy against various parasitic infections. The structural flexibility of piperazine allows for modifications that enhance biological activity against specific targets .
- CNS Disorders : Research indicates that piperazine derivatives may play a role in treating central nervous system disorders, including anxiety and schizophrenia. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Synthetic Approaches
The synthesis of this compound involves several methodologies that can be adapted for large-scale production. Common synthetic routes include:
- N-Alkylation Reactions : This method involves the alkylation of piperazine derivatives with appropriate alkyl halides to introduce the 3-aminopropyl group.
- Cyclization Techniques : Cyclization reactions can be employed to form the piperazinone structure, often utilizing various catalysts to optimize yield and purity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Industrial Applications
Beyond medicinal uses, this compound has potential applications in industrial chemistry:
- Plastic Production : Piperazine derivatives are utilized in the synthesis of polymers and resins, contributing to materials with enhanced properties.
- Gas Treatment Processes : The compound has been explored as an additive in amine gas treatment processes, improving CO₂ absorption efficiency when used alongside other amines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Aminopropyl)piperazin-2-one dihydrochloride, and how is its purity validated?
- Synthesis : The compound is typically synthesized via coupling reactions involving aminopropyl derivatives and piperazin-2-one scaffolds. For example, a precursor like N-(4-((3-aminopropyl)amino)butyl)acetamide undergoes hydrochlorination to yield the dihydrochloride salt .
- Characterization : Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) with UV detection, and mass spectrometry (MS). These methods confirm structural integrity and exclude byproducts such as unreacted amines or acetylated intermediates .
Q. What role does this compound play in polyamine metabolism and cellular regulation?
- Mechanistic Insight : The compound acts as a substrate for serine deacetylase, influencing intracellular polyamine balance. Polyamines like spermidine and spermine are critical for DNA stabilization, apoptosis regulation, and ischemic heart cell survival .
- Experimental Application : Researchers use it to modulate polyamine levels in cell cultures, often combined with siRNA targeting deacetylases to study downstream effects on gene expression or oxidative stress pathways .
Advanced Research Questions
Q. How can researchers optimize analytical methods to detect this compound in complex biological matrices?
- Methodology :
- Derivatization : Dansyl chloride is used to tag the compound for fluorescence detection in urine or serum, enhancing sensitivity (limit of detection ~0.1 µM) .
- LC-MS/MS : Liquid chromatography-tandem mass spectrometry with hydrophilic interaction chromatography (HILIC) columns improves separation from endogenous amines.
- Challenges : Matrix effects (e.g., salts or proteins) require solid-phase extraction (SPE) or protein precipitation prior to analysis .
Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and therapeutic potential?
- Model Selection :
- Rodent Studies : Administered intravenously (5–20 mg/kg) in diabetic mice to assess bioavailability and renal clearance, with plasma half-life monitored via serial blood sampling .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in organs like the liver or heart, revealing dose-dependent saturation .
- Data Interpretation : Nonlinear pharmacokinetics may arise due to saturable transport mechanisms or metabolic conversion to acetylated byproducts .
Q. How does the compound’s reactivity and stability vary under physiological conditions?
- pH-Dependent Stability : The dihydrochloride salt is stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (pH >8), forming free amines and ketone derivatives .
- Reactivity :
- Oxidation : Susceptible to peroxide-mediated oxidation at the piperazinone ring, requiring antioxidants (e.g., BHT) in storage solutions.
- Nucleophilic Substitution : Reacts with thiols (e.g., glutathione) in reducing environments, altering bioavailability in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
